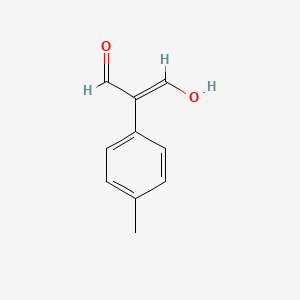
3-Hydroxy-2-(p-tolyl)acrylaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-2-(p-tolyl)acrylaldehyde is an organic compound with the molecular formula C10H10O2 and a molecular weight of 162.19 g/mol . This compound has garnered significant attention in scientific research due to its unique physical and chemical properties. It is characterized by the presence of both electrophilic and nucleophilic centers, making it a versatile building block in organic synthesis .
Applications De Recherche Scientifique
3-Hydroxy-2-(p-tolyl)acrylaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of various bioactive compounds and complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects, including anti-melanoma activity, is ongoing.
Industry: It is utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-2-(p-tolyl)acrylaldehyde typically involves the aldol condensation of p-tolualdehyde with acetaldehyde in the presence of a base such as sodium hydroxide . The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the compound can be synthesized on a larger scale using similar aldol condensation reactions with appropriate scaling of reagents and reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Hydroxy-2-(p-tolyl)acrylaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the aldehyde group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Mécanisme D'action
The mechanism by which 3-Hydroxy-2-(p-tolyl)acrylaldehyde exerts its effects involves interactions with molecular targets and pathways. For instance, its anti-melanoma activity is linked to the inhibition of the p38 pathway, leading to apoptosis in melanoma cells . The compound’s electrophilic and nucleophilic centers allow it to interact with various biological molecules, influencing cellular processes .
Comparaison Avec Des Composés Similaires
Cinnamaldehyde: Shares structural similarities but differs in its biological activity and applications.
Benzaldehyde: Another aromatic aldehyde with distinct chemical properties and uses.
Salicylaldehyde: Contains a hydroxyl group ortho to the aldehyde, leading to different reactivity and applications.
Uniqueness: 3-Hydroxy-2-(p-tolyl)acrylaldehyde is unique due to its combination of electrophilic and nucleophilic centers, making it a versatile intermediate in organic synthesis and a valuable compound in scientific research .
Propriétés
Numéro CAS |
53868-45-4 |
|---|---|
Formule moléculaire |
C10H10O2 |
Poids moléculaire |
162.18 g/mol |
Nom IUPAC |
3-hydroxy-2-(4-methylphenyl)prop-2-enal |
InChI |
InChI=1S/C10H10O2/c1-8-2-4-9(5-3-8)10(6-11)7-12/h2-7,11H,1H3 |
Clé InChI |
FKRKKHBTIIWVGU-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=CO)C=O |
SMILES canonique |
CC1=CC=C(C=C1)C(=CO)C=O |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















